2-[(4-bromophenyl)methyl]oxirane 2-[(4-bromophenyl)methyl]oxirane
Brand Name: Vulcanchem
CAS No.: 62826-21-5
VCID: VC11592116
InChI:
SMILES:
Molecular Formula: C9H9BrO
Molecular Weight: 213.1

2-[(4-bromophenyl)methyl]oxirane

CAS No.: 62826-21-5

Cat. No.: VC11592116

Molecular Formula: C9H9BrO

Molecular Weight: 213.1

Purity: 95

* For research use only. Not for human or veterinary use.

2-[(4-bromophenyl)methyl]oxirane - 62826-21-5

Specification

CAS No. 62826-21-5
Molecular Formula C9H9BrO
Molecular Weight 213.1

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s molecular structure consists of an oxirane (epoxide) ring substituted with a 4-bromobenzyl group. Key structural features include:

  • Molecular Formula: C₉H₉BrO

  • SMILES: C1C(O1)CC2=CC=C(C=C2)Br

  • InChI Key: OWSUCIGLIXNPJE-UHFFFAOYSA-N

The bromine atom at the para position of the phenyl ring enhances electrophilic reactivity, while the epoxide ring’s strain (≈27 kcal/mol) facilitates nucleophilic attack.

Predicted Physicochemical Data

Collision cross-section (CCS) values, critical for mass spectrometry characterization, vary with adduct formation:

Adductm/zPredicted CCS (Ų)
[M+H]⁺212.99095129.0
[M+Na]⁺234.97289135.4
[M-H]⁻210.97639138.4

These predictions enable precise identification in complex mixtures .

Synthesis and Manufacturing

Enantioselective Synthesis

A patented route (WO2016088138A1) details the preparation of (S)-2-((S)-(4-bromophenyl)(phenyl)methyl)oxirane, a chiral variant, via asymmetric catalysis :

  • Palladium-Catalyzed Coupling: Phenyl methyl cinnamate reacts with arenediazonium tetrafluoroborate using Pd(OAc)₂ to yield α,α'-diphenyl cinnamate.

  • Hydroboration-Oxidation: DIBAL-H reduces the cinnamate to a racemic allylic alcohol, followed by borane-dimethyl sulfide treatment and H₂O₂ oxidation to generate anti-3,3'-diphenylpropane-1,2-diol.

  • Epoxidation: The diol undergoes stereoselective epoxidation using p-toluenesulfonyl chloride and dibutyltin oxide, yielding the target epoxide with >98% enantiomeric excess .

Industrial Scalability

Continuous flow reactors optimize yield and purity by maintaining precise temperature (25–50°C) and pressure (1–3 atm) conditions. Phase-transfer catalysts like tetrabutylammonium bromide enhance reaction kinetics in biphasic systems .

Applications in Pharmaceutical Synthesis

Role in Sertraline Production

The compound is a key intermediate in the enantioselective synthesis of (+)-sertraline, a selective serotonin reuptake inhibitor (SSRI). Its chiral center dictates the stereochemistry of the final drug molecule, ensuring biological activity. The patent describes:

  • Stepwise Functionalization: Epoxide ring-opening with amines forms the sertraline backbone.

  • Stereochemical Control: The (S,S)-configuration of the intermediate ensures >99% optical purity in the final product .

Broader Medicinal Chemistry Utility

  • Prodrug Design: The epoxide’s reactivity allows conjugation with therapeutic agents for targeted delivery.

  • Enzyme Inhibition: Serves as a mimic for oxidized lipid intermediates in cyclooxygenase and lipoxygenase inhibition studies .

Analytical Characterization

Mass Spectrometry

The compound’s adduct-specific CCS values (Table 1) enable differentiation from structural analogs. For example, the [M+Na]⁺ adduct (m/z 234.97) exhibits a CCS of 135.4 Ų, distinct from non-brominated analogs (ΔCCS ≈ 6–8 Ų) .

Spectroscopic Techniques

  • NMR: The epoxide protons resonate at δ 3.1–3.3 ppm (¹H), while the bromophenyl group shows aromatic signals at δ 7.2–7.6 ppm.

  • IR: Stretching vibrations at 1,250 cm⁻¹ (C-O-C) and 525 cm⁻¹ (C-Br) confirm functional groups .

Future Research Directions

Unexplored Synthetic Pathways

  • Photocatalysis: Visible-light-mediated epoxidation could enhance sustainability.

  • Biocatalysis: Engineered epoxide hydrolases may enable kinetic resolutions under mild conditions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator